molecular formula C17H13ClN2O3 B12123338 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid

3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid

Cat. No.: B12123338
M. Wt: 328.7 g/mol
InChI Key: HQWURNBRULVYCC-UHFFFAOYSA-N
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Description

3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid is a complex organic compound that features a quinoline moiety substituted with a chloro and methoxy group, linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline ring, followed by the introduction of chloro and methoxy substituents. The final step involves coupling the quinoline derivative with a benzoic acid moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Techniques such as Suzuki–Miyaura coupling are often employed for the efficient formation of carbon-carbon bonds .

Chemical Reactions Analysis

Types of Reactions

3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the benzoic acid moiety.

    Substitution: Halogen substitution reactions can replace the chloro group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The quinoline moiety is known to interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of both chloro and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H13ClN2O3C_{17}H_{13}ClN_{2}O_{3}, with a molecular weight of 328.7 g/mol. Its unique structure integrates a quinoline moiety with an amino group and a benzoic acid functional group, which contributes to its biological properties.

Property Value
Molecular FormulaC17H13ClN2O3C_{17}H_{13}ClN_{2}O_{3}
Molecular Weight328.7 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its quinoline structure, which is known for its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival, potentially affecting metabolic pathways in bacteria and cancer cells.
  • DNA Intercalation : Similar to other quinoline derivatives, it may intercalate with DNA, disrupting replication processes in microbial cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, including those resistant to conventional antibiotics.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds often show significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 µg/mL
Escherichia coli0.5 µg/mL
Klebsiella pneumoniae0.25 µg/mL

These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast and renal cancer cells.

Cancer Cell Line IC50 (µM)
MDA-MB-468 (Breast Cancer)10
A498 (Renal Cancer)15

Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

  • In vitro Studies : A study examined the effects of the compound on various bacterial strains and cancer cell lines. Results indicated significant inhibition of cell proliferation and bacterial growth, supporting its potential as an antimicrobial and anticancer agent.
  • Molecular Docking Studies : Computational studies have predicted strong binding affinities between the compound and target proteins involved in cancer progression and bacterial metabolism, suggesting a rational basis for its observed biological activities.

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

3-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoic acid

InChI

InChI=1S/C17H13ClN2O3/c1-23-14-6-5-12(18)15-13(7-8-19-16(14)15)20-11-4-2-3-10(9-11)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)

InChI Key

HQWURNBRULVYCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=CC=N2)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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